TCO-PEG1-maleimide
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Overview
Description
TCO-PEG1-maleimide is a compound that combines the functionalities of trans-cyclooctene (TCO), polyethylene glycol (PEG), and maleimide. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to react with thiol groups and its hydrophilic properties, which enhance solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG1-maleimide typically involves the conjugation of TCO to PEG and subsequently attaching the maleimide group. The maleimide group specifically reacts with reduced thiols (sulfhydryl groups, –SH) at pH 6.5 to 7.5 to form stable thioether bonds . The reaction conditions are mild, often carried out in aqueous media to ensure solubility and efficiency .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to achieve high purity levels, typically greater than 95% . The use of high-purity reagents and controlled reaction environments ensures consistency and quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
TCO-PEG1-maleimide primarily undergoes thiol-maleimide reactions, where the maleimide group reacts with thiol groups to form stable thioether bonds . This reaction is highly specific and efficient, making it ideal for bioconjugation applications.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include thiol-containing compounds such as cysteine-containing peptides or proteins . The reaction conditions typically involve a pH range of 6.5 to 7.5, which is optimal for the maleimide-thiol reaction .
Major Products Formed
The major products formed from the reaction of this compound with thiol-containing compounds are thioether-linked conjugates. These products are stable and retain the functional properties of the original molecules .
Scientific Research Applications
TCO-PEG1-maleimide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of TCO-PEG1-maleimide involves the specific reaction of the maleimide group with thiol groups to form stable thioether bonds . This reaction is facilitated by the hydrophilic PEG spacer, which improves the solubility and accessibility of the maleimide group. The TCO moiety allows for further functionalization through strain-promoted azide-alkyne cycloaddition reactions, making it a versatile tool in bioconjugation .
Comparison with Similar Compounds
Similar Compounds
TCO-PEG2-maleimide: Similar to TCO-PEG1-maleimide but with a longer PEG spacer, providing greater flexibility and solubility.
TCO-PEG3-maleimide: Features an even longer PEG spacer, further enhancing solubility and reducing steric hindrance in bioconjugation reactions.
Sulfo TCO-Maleimide: Contains a sulfonated spacer arm, which greatly improves water solubility.
Uniqueness
This compound is unique due to its balance of hydrophilicity and reactivity. The short PEG spacer provides sufficient solubility while minimizing the addition of mass to the modified molecules . This makes it particularly useful in applications where minimal alteration of the original molecule’s properties is desired.
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c20-15-8-9-16(21)19(15)11-13-23-12-10-18-17(22)24-14-6-4-2-1-3-5-7-14/h1-2,8-9,14H,3-7,10-13H2,(H,18,22)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQYBKNBORXDQW-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCN2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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